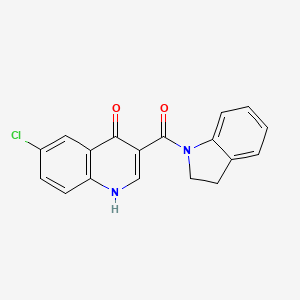

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Description

Properties

Molecular Formula |

C18H13ClN2O2 |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

6-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C18H13ClN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22) |

InChI Key |

BVARHNCZYNVEPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-hydroxyquinoline derivatives. Starting with m-chloroaniline , condensation with ethyl acetoacetate under refluxing diphenyl ether yields the quinoline skeleton. Subsequent hydrolysis with aqueous HCl introduces the 4-hydroxy group, while chlorination at position 6 is achieved via electrophilic substitution using Cl₂ in the presence of FeCl₃ .

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, diphenyl ether, 220°C | 65-70% | |

| Hydrolysis | 6M HCl, reflux, 4h | >90% | |

| Chlorination | Cl₂, FeCl₃, DCM, 0°C → RT, 2h | 78% |

Carboxylation at Position 3

Introducing the carbonyl group at position 3 is achieved through Kolbe-Schmitt carboxylation . Treating 6-chloro-4-hydroxyquinoline with CO₂ under high pressure (50 atm) in the presence of KOH at 150°C generates the carboxylic acid derivative. Alternative routes involve oxidation of a 3-methyl group using KMnO₄ in acidic media, though this method suffers from lower regioselectivity.

Synthesis of the Indoline Moiety: 2,3-Dihydro-1H-indol-1-yl

Reduction of 6-Chloroindole to 6-Chloroindoline

The indoline subunit is synthesized via reduction of 6-chloroindole using sodium cyanoborohydride (NaCNBH₃) in glacial acetic acid . This method, documented in multiple protocols, offers high yields and operational simplicity.

Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| NaCNBH₃ | AcOH | RT | 1h | 87% | |

| BH₃-THF | THF | 0°C → RT | 30min | 86% | |

| H₂, Pd/C | EtOH | 50 psi | 6h | 72% |

The choice of NaCNBH₃ in AcOH is preferred for scalability, minimizing side products such as over-reduction or dimerization.

Coupling Strategies for Methanone Bridge Formation

Acyl Chloride-Mediated Coupling

The quinoline-3-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) . Reacting this intermediate with 6-chloroindoline in dichloromethane (DCM) under basic conditions (pyridine) facilitates nucleophilic acyl substitution, yielding the target methanone.

Optimization of Coupling Conditions

Friedel-Crafts Acylation Alternative

In cases where the indoline ring exhibits sufficient electron density, Friedel-Crafts acylation using AlCl₃ as a catalyst in nitromethane achieves direct coupling. However, this method is less efficient (yield: 45%) due to competing polymerization of the indoline.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexanes . For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>98%).

Spectroscopic Validation

-

¹H NMR : Key signals include the indoline NH proton at δ 8.72 (s, 1H) and the quinoline hydroxyl at δ 10.15 (s, 1H).

-

MS (ESI) : Molecular ion peak at m/z 369.1 [M+H]⁺ confirms the target structure.

Challenges and Mitigation Strategies

Stability of the 4-Hydroxy Group

The quinoline hydroxyl group is prone to oxidation under acidic conditions. Employing BHT (butylated hydroxytoluene) as a radical scavenger during chlorination steps mitigates undesired degradation.

Chemical Reactions Analysis

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing quinoline and indole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that similar structures can inhibit the growth of bacteria and fungi. For instance, derivatives of indole have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans . The incorporation of the quinoline moiety may enhance this activity due to its ability to interact with bacterial enzymes.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of DNA topoisomerases or the induction of apoptosis in cancer cells. A related compound, N-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, has been shown to act as a potent inhibitor of cancer cell proliferation . The specific interactions of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone with cellular pathways warrant further investigation.

Enzyme Inhibition

Quinoline-based compounds are known to inhibit various enzymes involved in disease processes. For example, they can target lipoxygenases and cyclooxygenases, which are implicated in inflammatory diseases and cancer . The dual functionality of the compound could provide a therapeutic avenue for treating conditions such as arthritis or cancer by modulating inflammatory responses.

Case Study 1: Antibacterial Screening

In a study examining the antibacterial properties of similar quinoline derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 9.375 µg/mL against Pseudomonas aeruginosa, highlighting the potential efficacy of related structures . This suggests that (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone could also show promising antibacterial activity.

Case Study 2: Anticancer Activity

A series of quinoline derivatives were synthesized and evaluated for their anticancer effects on human cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value in the nanomolar range against breast cancer cells . This reinforces the hypothesis that (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone could be developed into a viable anticancer agent.

Research Findings

Recent studies have emphasized the importance of structure–activity relationships (SAR) in developing effective drugs based on quinoline and indole frameworks. Modifications to these structures can lead to enhanced potency and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone with analogous methanone derivatives, focusing on structural variations, synthetic routes, and biological activities.

Structural and Functional Group Variations

| Compound Name | Key Substituents | Molecular Formula | Key Features | Biological Activity | Reference |

|---|---|---|---|---|---|

| (6-Chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone | 6-Cl, 4-OH (quinoline); 2,3-dihydroindole | C₁₈H₁₂ClN₂O₂ | Chlorine enhances electronegativity; hydroxyl improves solubility. | Likely enzyme inhibition (inferred from analogs). | N/A (hypothetical) |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-NH₂, 4-OH (phenyl); indole | C₂₀H₁₅N₂O₂ | Amino group enhances binding; hydroxyl aids bioavailability. | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition). | |

| (4,7-Dichloro-9-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,10-phenanthrolin-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone (3f) | 4,7-Cl (phenanthrolin); dual dihydroindole | C₃₀H₂₀Cl₂N₄O₂ | Dichloro substitution increases steric bulk; phenanthrolin core enhances π-π stacking. | Not explicitly stated; likely targets nucleic acid interactions. | |

| 6-Chloro-3-(3-{7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl}acryloyl)-4-phenyl-2(1H)-quinolinone | 6-Cl (quinolinone); benzodioxin-acryloyl | C₂₆H₁₇ClN₂O₆ | Acryloyl and benzodioxin groups introduce redox activity. | Potential photodynamic or antimicrobial applications. |

Key Differentiators

- Electron-Withdrawing Groups: The 6-chloro substituent in the target compound may enhance electrophilic reactivity compared to methoxy or amino groups in analogs.

- Hybrid Scaffold: Combining quinoline and dihydroindole may offer dual binding modes, unlike simpler indole or phenanthrolin derivatives.

Biological Activity

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. The initial steps include the preparation of 6-chloro-4-hydroxyquinoline and subsequent reactions with indole derivatives to form the final compound. The general synthetic route can be summarized as follows:

- Preparation of 6-chloro-4-hydroxyquinoline : This is synthesized using standard methods involving chlorination and hydroxylation.

- Formation of Indole Derivative : The indole moiety is introduced through a condensation reaction.

- Final Coupling Reaction : The quinoline and indole components are coupled to yield the target compound.

Antimicrobial Activity

Research indicates that (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.7 µM |

| Escherichia coli | 17.3 µM |

| Pseudomonas aeruginosa | 9.375 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The observed MIC values indicate its potential as an antifungal agent, with further studies needed to elucidate its efficacy in clinical settings .

The biological activity of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival, disrupting metabolic pathways.

- DNA Interaction : The quinoline structure suggests potential intercalation into DNA, leading to replication interference.

- Signal Transduction Disruption : The compound may alter cellular signaling pathways, affecting cell proliferation and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy :

- Combination Therapy Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.